Ethyl 2-methylbenzo[d]oxazole-7-carboxylate
Overview
Description
Ethyl 2-methylbenzo[d]oxazole-7-carboxylate is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic aromatic organic compounds containing a fused benzene and oxazole ring. This compound is characterized by its molecular structure, which includes an ethyl ester group attached to the 7-position of the benzoxazole ring and a methyl group at the 2-position.
Synthetic Routes and Reaction Conditions:
Direct Synthesis from N-Phenylacetamides: One common method involves the direct synthesis of 2-methylbenzoxazoles from N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). The reaction typically proceeds under mild conditions, yielding moderate to excellent amounts of the desired product.
Alternative Methods: Other synthetic routes may involve cyclization reactions of appropriate precursors, such as the cyclization of 2-aminophenylacetic acid derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen atoms or the reduction of the ester group to an alcohol.
Substitution: Substitution reactions can occur at various positions on the benzoxazole ring, often involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Substitution Products: Substitution reactions can yield a variety of functionalized benzoxazoles, depending on the reagents used.
Scientific Research Applications
Ethyl 2-methylbenzo[d]oxazole-7-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-methylbenzo[d]oxazole-7-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved can vary, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
Ethyl 2-methylbenzo[d]oxazole-7-carboxylate is similar to other benzoxazole derivatives, such as 2-phenylbenzoxazole and 2-methoxybenzoxazole. its unique structural features, such as the presence of the ethyl ester group and the methyl group at the 2-position, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity compared to other benzoxazole derivatives.
Properties
IUPAC Name |
ethyl 2-methyl-1,3-benzoxazole-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDOHVDEPCMAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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